molecular formula C17H17NO4 B2579167 Phenyl 2-hydroxy-4-(2-methylpropanamido)benzoate CAS No. 303790-82-1

Phenyl 2-hydroxy-4-(2-methylpropanamido)benzoate

Cat. No.: B2579167
CAS No.: 303790-82-1
M. Wt: 299.326
InChI Key: SZXBUMVIELHVCS-UHFFFAOYSA-N
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Description

Phenyl 2-hydroxy-4-(2-methylpropanamido)benzoate is an organic compound with a complex structure that includes a phenyl group, a hydroxy group, and an amido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-hydroxy-4-(2-methylpropanamido)benzoate typically involves the esterification of salicylic acid derivatives with phenols. One common method is the reaction of 2-hydroxybenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-hydroxy-4-(2-methylpropanamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-(2-methylpropanamido)benzaldehyde.

    Reduction: Formation of 2-hydroxy-4-(2-methylpropanamido)aniline.

    Substitution: Formation of 2-hydroxy-4-(2-methylpropanamido)-5-nitrobenzoate or 2-hydroxy-4-(2-methylpropanamido)-5-bromobenzoate.

Scientific Research Applications

Phenyl 2-hydroxy-4-(2-methylpropanamido)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers and as an additive in various formulations.

Mechanism of Action

The mechanism of action of Phenyl 2-hydroxy-4-(2-methylpropanamido)benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The amido group can interact with receptors or other proteins, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or analgesic responses.

Comparison with Similar Compounds

Similar Compounds

    Phenyl salicylate: Similar structure but lacks the amido group.

    2-Hydroxy-4-(2-methylpropanamido)benzoic acid: Similar structure but lacks the phenyl ester group.

    4-Hydroxy-3-[(4-methylbenzene)amido]-5-(2-methylpropanamido)phenyl benzoate: Contains additional functional groups and a more complex structure.

Uniqueness

Phenyl 2-hydroxy-4-(2-methylpropanamido)benzoate is unique due to the presence of both hydroxy and amido groups, which allow for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Biological Activity

Phenyl 2-hydroxy-4-(2-methylpropanamido)benzoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₅H₁₄N₁O₅
  • Molecular Weight : 274.27 g/mol
  • CAS Number : 877997-98-3
  • Solubility : Moderately soluble in water and organic solvents.

This compound exhibits its biological effects primarily through the inhibition of specific cytochrome P450 enzymes. Notably, it has been identified as an inhibitor of CYP1A2, CYP2C19, and CYP2C9, which are crucial for drug metabolism and the detoxification of xenobiotics . This inhibition can lead to significant drug-drug interactions, making it a compound of interest in pharmacokinetics studies.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses notable antimicrobial properties. In vitro tests revealed that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL for certain strains, indicating strong antimicrobial potential .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. In animal models, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound may be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving mice infected with E. coli, treatment with this compound led to a marked decrease in bacterial load compared to untreated controls. The study highlighted the compound's potential as an adjunct therapy in bacterial infections where traditional antibiotics may fail due to resistance .

Case Study 2: Anti-inflammatory Response

A separate study examined the anti-inflammatory properties of the compound in a rat model of arthritis. The results indicated that treatment with this compound significantly reduced joint swelling and pain scores compared to baseline measurements. Histological analysis further confirmed reduced infiltration of inflammatory cells in treated animals .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and moderate bioavailability. Studies indicate that after oral administration, peak plasma concentrations are achieved within approximately 30 minutes, with a half-life ranging from 1 to 3 hours depending on the formulation .

Properties

IUPAC Name

phenyl 2-hydroxy-4-(2-methylpropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11(2)16(20)18-12-8-9-14(15(19)10-12)17(21)22-13-6-4-3-5-7-13/h3-11,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXBUMVIELHVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)C(=O)OC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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